2-(4-fluorophenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one
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Overview
Description
2-(4-fluorophenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one is a complex organic compound that features a combination of fluorophenyl, pyridinyl, oxadiazolyl, and dihydrophthalazinone moieties. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with nitriles under acidic or basic conditions.
Coupling reactions: The oxadiazole intermediate can be coupled with a pyridine derivative using palladium-catalyzed cross-coupling reactions.
Formation of the dihydrophthalazinone ring: This step might involve the cyclization of a suitable precursor under acidic or basic conditions.
Industrial Production Methods
Industrial production of such compounds would require optimization of reaction conditions to maximize yield and purity. This might involve the use of high-throughput screening techniques and continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine or oxadiazole rings.
Reduction: Reduction reactions might target the oxadiazole ring or the carbonyl group in the dihydrophthalazinone moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the fluorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology and Medicine
Due to its complex structure, the compound might exhibit interesting biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. It can be a lead compound in drug discovery and development.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one
- 2-(4-bromophenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one
Uniqueness
The presence of the fluorine atom in the phenyl ring can significantly influence the compound’s chemical properties, such as its reactivity and biological activity. Fluorine atoms can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a unique and valuable compound for research and development.
Properties
IUPAC Name |
2-(4-fluorophenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12FN5O2/c22-14-7-9-15(10-8-14)27-21(28)17-6-2-1-5-16(17)18(25-27)20-24-19(26-29-20)13-4-3-11-23-12-13/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWQYJWGOLMPBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=C(C=C3)F)C4=NC(=NO4)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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